molecular formula C18H16ClN3O2S B2394959 Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448122-88-0

Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2394959
CAS No.: 1448122-88-0
M. Wt: 373.86
InChI Key: IXURGSJMBQQXHY-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperidine ring, and a chloropyridine moiety, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

Similar compounds have shownanti-inflammatory activity and insecticidal activities . They have also exhibited potent cytotoxicity against human cancer cell lines , suggesting potential targets within these biological systems.

Mode of Action

A related compound has been found to interact uniquely with dna and topoisomerase i , which could suggest a similar interaction for this compound.

Biochemical Pathways

Given its potential anti-inflammatory and insecticidal activities, it may impact pathways related to inflammation and insect metabolism .

Pharmacokinetics

Its insecticidal and anti-inflammatory activities suggest that it can be absorbed and distributed in the organism to exert its effects .

Result of Action

The compound has shown certain insecticidal activities, with one compound showing a mortality rate of 70% towards Mythimna separata Walker at the test concentration of 200 mg·L -1 . Some compounds exhibited favorable fungicidal activities . In addition, related compounds have shown significant anti-inflammatory activities and potent cytotoxicity against human cancer cell lines .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the in vitro anti-proliferation evaluation was conducted against four human cancer cell lines and one normal cell line . The results of these tests can vary depending on the specific environmental conditions of the experiment, such as temperature, pH, and the presence of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with a piperidine intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone apart is its unique combination of structural features, which allows it to interact with multiple biological targets. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-14-2-1-7-20-17(14)24-13-5-8-22(9-6-13)18(23)12-3-4-15-16(10-12)25-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXURGSJMBQQXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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